
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
Vue d'ensemble
Description
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a chemical compound with the empirical formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07 g/mol . It belongs to the class of organic compounds known as hydrazines . The compound’s structure consists of a propanamine (or propylamine ) backbone with a 3-chlorobenzyl group attached. The hydrochloride salt form enhances its solubility in water.
Synthesis Analysis
The synthesis of N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride involves the reaction of 2-methyl-1-propanamine with 3-chlorobenzyl chloride in the presence of hydrochloric acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic pathways and optimization strategies are documented in the literature .
Applications De Recherche Scientifique
Protein Kinase Inhibition
The compound has been investigated for its inhibitory potency against selected kinases harboring a rare cysteine in the hinge region. Notably, it targets kinases such as MPS1 (monopolar spindle 1) and MAPKAPK2. MPS1, also known as threonine and tyrosine kinase (TTK), is a potential therapeutic target for various malignancies, including triple-negative breast cancer. The ongoing research on small molecules blocking MPS1 activity has led to the identification of potent inhibitors and even clinical candidates .
Anticancer Activity
While specific studies on N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride are limited, its structural features suggest potential anticancer properties. The compound’s N-aryl-N’-arylmethylurea scaffold could be explored further for antiproliferative activities against various cancer cell lines. Researchers could evaluate its effects on cell viability, apoptosis, and cell cycle progression in vitro and in vivo .
Chemical Synthesis and Characterization
The compound’s synthesis involves a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. Its structure has been confirmed by nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR). Additionally, single crystal X-ray diffraction verified its molecular arrangement .
Chemical Reactions and Mechanisms
Understanding the reactivity of N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride in various chemical reactions is crucial. Researchers can explore its behavior in nucleophilic aromatic substitutions, Buchwald–Hartwig couplings, and other transformations. Investigating reaction intermediates and transition states can provide insights into its chemical properties .
Drug Design and Optimization
Given its kinase inhibitory potential, medicinal chemists may use this compound as a starting point for designing novel kinase inhibitors. Structure-activity relationship studies could guide modifications to enhance potency, selectivity, and pharmacokinetic properties. Computational modeling and docking studies can aid in predicting binding interactions with target kinases .
Pharmacological Profiling
Researchers should assess the compound’s pharmacokinetics, toxicity, and metabolic stability. In vivo studies using animal models can provide data on tissue distribution, half-life, and bioavailability. Safety profiling, including potential off-target effects, is essential for drug development .
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWNWZKATVXTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)
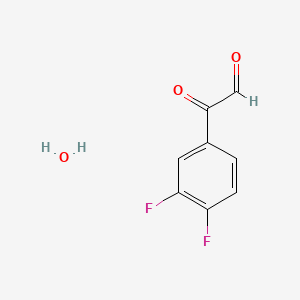
![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)
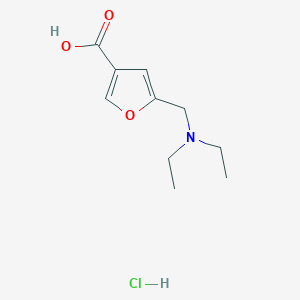
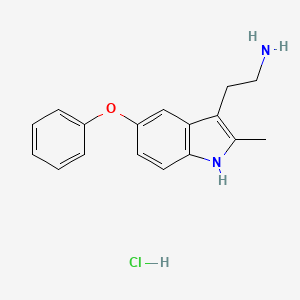
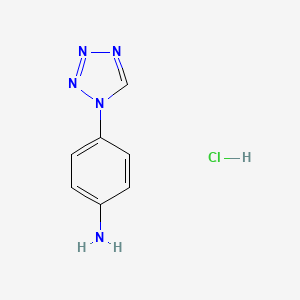
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)
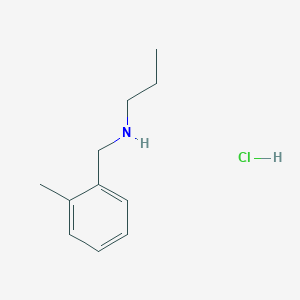
![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B3078168.png)
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)
![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)